2-Fluoro-6-hydroxypyridine
Overview
Description
2-Fluoro-6-hydroxypyridine is a fluorinated pyridine derivative that has garnered interest due to its potential applications in various chemical syntheses and pharmaceuticals. The compound is characterized by the presence of a fluorine atom and a hydroxyl group on the pyridine ring, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of fluoropyridines, including 2-fluoro-6-hydroxypyridine, can be achieved through fluorodenitration reactions mediated by tetrabutylammonium fluoride (TBAF) under mild conditions. This method is applicable to 2- or 4-nitro-substituted pyridines and allows for the synthesis of hydroxy- and methoxypyridines as well . Additionally, 2-fluoropyridine can be aminated using acetamidine hydrochloride without a catalyst, leading to the formation of 2-aminopyridine derivatives . Another approach involves the synthesis of 2-amino-5-fluoropyridines through a palladium-catalyzed amination sequence, starting from anisyl(2-bromopyridinyl)iodonium triflate .
Molecular Structure Analysis
The molecular structure of 2-fluoro-6-hydroxypyridine is not directly discussed in the provided papers. However, the structure of a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, has been reported to be almost planar with an intramolecular hydrogen bond forming a six-membered ring . This suggests that the presence of fluorine and hydroxyl groups can influence the planarity and hydrogen bonding patterns in such heterocyclic compounds.
Chemical Reactions Analysis
Fluoropyridines can undergo various chemical reactions due to the presence of the fluorine atom, which is a strong electron-withdrawing group. For instance, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones can be achieved with high regioselectivity, indicating that the fluorine atom can direct further substitution on the pyridine ring . Moreover, the synthesis of 4-fluoropyridines from 2-fluoroallylic alcohols involves a series of rearrangements and cyclopropanation, followed by oxidative aromatization, demonstrating the complex reactivity of fluorinated pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-6-hydroxypyridine are influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the hydroxyl group. These substituents can affect the acidity, basicity, and overall reactivity of the molecule. While the specific properties of 2-fluoro-6-hydroxypyridine are not detailed in the provided papers, it can be inferred that the compound would exhibit unique properties that make it suitable for use in various chemical transformations and as an intermediate in pharmaceutical synthesis .
Scientific Research Applications
Fluorinated pyridines are of interest due to their unique physical, chemical, and biological properties, which are influenced by the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
The synthesis of fluoropyridines is a challenging problem and various methods for the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are being researched .
Fluoropyridines are also being explored for their potential as imaging agents for various biological applications . In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
Safety And Hazards
Future Directions
2-Fluoro-6-hydroxypyridine and other pyridine derivatives are important structural motifs found in numerous bioactive molecules. They have a wide range of applications in the field of medicinal and agricultural chemistry . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
properties
IUPAC Name |
6-fluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRUXHIEYSYRQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376542 | |
Record name | 2-Fluoro-6-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-hydroxypyridine | |
CAS RN |
50543-23-2 | |
Record name | 2-Fluoro-6-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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